5-Bromo-2-(ethylamino)nicotinonitrile

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyridine derivatives. According to multiple chemical databases, the primary International Union of Pure and Applied Chemistry name is designated as this compound. Alternative International Union of Pure and Applied Chemistry nomenclatures include 5-bromo-2-(ethylamino)pyridine-3-carbonitrile, which more explicitly describes the pyridine ring system and the carbonitrile functional group positioning.

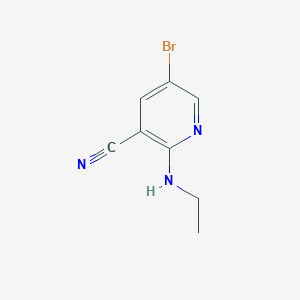

The molecular structure consists of a pyridine ring bearing three distinct substituents. The bromine atom occupies the 5-position of the pyridine ring, while the ethylamino group is attached at the 2-position. The nitrile functional group is located at the 3-position, which corresponds to the traditional nicotinonitrile nomenclature pattern. This structural arrangement creates a specific electronic environment that influences both the chemical reactivity and physical properties of the compound.

The structural formula can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as N#CC1=C(NCC)N=CC(Br)=C1. This notation clearly indicates the connectivity pattern, with the nitrile group directly attached to the carbon at position 3 of the pyridine ring, the ethylamino substituent at position 2, and the bromine atom at position 5.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-(ethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-11-8-6(4-10)3-7(9)5-12-8/h3,5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYOFQWUPVEXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734949 | |

| Record name | 5-Bromo-2-(ethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346541-88-5 | |

| Record name | 5-Bromo-2-(ethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-(ethylamino)nicotinonitrile is the protein MK-2 . This protein plays a crucial role in cellular processes, including inflammation and cell proliferation .

Mode of Action

this compound interacts with its target protein MK-2 through a binding mechanism . The compound’s interaction with MK-2 results in minimal conformation deviation, as demonstrated by principal components, reaction coordinate work profile, and residue correlation profiling .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(ethylamino)nicotinonitrile plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding interaction can lead to changes in the conformation of the biomolecule, affecting its activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cells. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of certain metabolites, leading to changes in their levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and effects. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can impact its function and activity.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall effects on cellular processes.

Biological Activity

5-Bromo-2-(ethylamino)nicotinonitrile is a synthetic compound belonging to the nicotinonitrile family, characterized by its unique structural features that include a bromine atom at the 5-position and an ethylamino group at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer properties, enzyme inhibition, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN, with a molecular weight of approximately 230.10 g/mol. The presence of both a halogen (bromine) and an amino group in its structure allows for diverse chemical interactions that are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis. Its structural similarities to other known anticancer agents enhance its potential in cancer therapy.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including those involved in metabolic pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity.

- Binding Affinity : Interaction studies have demonstrated that this compound can effectively bind to biological receptors, which may modulate their activity. This binding capability is crucial for its pharmacological effects.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Hydrogen Bonding : The ethylamino group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.

- Halogen Bonding : The bromine atom can engage in halogen bonding, which is known to stabilize protein-ligand interactions.

- Modulation of Signaling Pathways : By interacting with key signaling molecules, this compound may alter cellular responses, leading to therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 5-Bromo-2-(diethylamino)nicotinonitrile | Diethylamino group instead of ethylamino | Different pharmacological profile |

| 5-Bromo-3-(ethylamino)nicotinonitrile | Bromine at the 3-position | Altered reactivity patterns |

| 5-Iodo-2-(ethylamino)nicotinonitrile | Iodine substitution | Potentially different solubility |

The unique combination of bromine substitution and ethylamino functionality sets this compound apart from these similar compounds, potentially influencing its biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Anticancer Studies : A study indicated that derivatives of nicotinonitriles exhibit varying degrees of cytotoxicity against different cancer cell lines. The presence of a bromine atom significantly enhanced the anticancer properties compared to non-brominated analogs.

- Enzyme Interaction Research : Investigations into the enzyme inhibitory effects of related compounds showed that modifications in the amino group could lead to significant changes in inhibitory potency against specific targets, highlighting the importance of structural variations .

- Binding Affinity Studies : Research utilizing surface plasmon resonance (SPR) demonstrated that the binding affinity of nicotinonitriles to target proteins correlates with their structural features, particularly the presence and position of halogens and amino groups .

Scientific Research Applications

Pharmaceutical Synthesis

5-Bromo-2-(ethylamino)nicotinonitrile is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study : Research has demonstrated the efficacy of derivatives of this compound in treating conditions such as depression and anxiety, showcasing its potential as a building block for novel antidepressants.

Agrochemical Development

The compound is also applied in the formulation of agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and herbicides. Its nitrile group enhances its reactivity, making it suitable for various chemical transformations.

Data Table: Agrochemical Applications

| Compound Type | Application | Benefits |

|---|---|---|

| Pesticides | Insecticides | Targeted action against pests |

| Herbicides | Broad-spectrum herbicides | Reduced environmental impact |

Material Science

In material science, this compound is explored for creating polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Research Findings : Studies indicate that polymers synthesized using this compound exhibit superior tensile strength compared to conventional materials, making them suitable for industrial applications.

Biochemical Research

The compound plays a role in biochemical studies aimed at understanding enzyme interactions and metabolic pathways. This research is crucial for drug discovery processes, particularly in identifying new drug targets.

Example : Investigations into enzyme kinetics have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic disorders, highlighting their potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 significantly influences physicochemical and biological properties:

- 5-Bromo-2-(dimethylamino)nicotinonitrile (CAS 1346537-10-7): Substituent: Dimethylamino (-N(CH₃)₂). Molecular Formula: C₈H₈BrN₃. Key Properties: Higher lipophilicity (XLogP3 = 1.7) due to the tertiary amine, which may enhance membrane permeability but reduce hydrogen-bonding capacity .

- 5-Bromo-2-(ethylamino)nicotinonitrile: Substituent: Ethylamino (-NHCH₂CH₃).

- 5-Bromo-2-chloro-6-methylnicotinonitrile (CAS 84703-18-4): Substituent: Chlorine (-Cl) at position 2 and methyl (-CH₃) at position 6. Molecular Formula: C₇H₄BrClN₂. The methyl group at position 6 adds steric bulk .

Table 1: Substituent Impact on Molecular Properties

| Compound | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors |

|---|---|---|---|---|---|

| This compound | -NHCH₂CH₃ | C₈H₈BrN₃ | ~226.07 | ~1.5* | 1 |

| 5-Bromo-2-(dimethylamino)nicotinonitrile | -N(CH₃)₂ | C₈H₈BrN₃ | 226.07 | 1.7 | 0 |

| 5-Bromo-2-chloro-6-methylnicotinonitrile | -Cl | C₇H₄BrClN₂ | 232.47 | 2.1† | 0 |

*Estimated based on ethyl group hydrophobicity. †Calculated using fragment-based methods.

Bromine and Cyano Group Synergy

The bromine atom at position 5 and cyano group at position 3 are conserved across analogs, contributing to:

- Electrophilic reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- Electron-withdrawing effects: The cyano group stabilizes intermediates in synthetic pathways, as seen in the synthesis of 6-(5-bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile .

Preparation Methods

Halogenation of Nicotinonitrile Precursors

- The initial step in most synthetic strategies involves bromination at the 5-position of a nicotinonitrile or related pyridine derivative.

A typical method includes the bromination of 2-hydroxynicotinonitrile derivatives under controlled low temperatures (below 5°C) using bromine in aqueous or organic solvents. This step ensures selective substitution at the 5-position due to electronic and steric effects.

- Dissolve 2-hydroxynicotinonitrile salt in deionized water.

- Cool the solution to below 5°C.

- Slowly add bromine (e.g., 40 g for a 250 mL reaction volume) dropwise while maintaining the temperature.

- Stir at room temperature for 45 minutes.

- Filter, wash, dry, and purify by recrystallization or column chromatography to obtain 5-bromo-2-hydroxynicotinonitrile intermediate with high yield (~90% reported in analogous systems).

Conversion of Hydroxy to Amino Group at the 2-Position

- The 2-hydroxy group is typically converted to an amino substituent via nucleophilic aromatic substitution or reductive amination.

- In the case of ethylamino substitution, ethylamine or its derivatives are used as nucleophiles.

A common approach involves:

- Activation of the 2-hydroxy group by chlorination using reagents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.

- Subsequent displacement of the 2-chloro intermediate by ethylamine under reflux conditions.

- React 5-bromo-2-hydroxynicotinonitrile with POCl₃ and triethylamine at reflux for 6-8 hours.

- After cooling, treat the 2-chloro-5-bromonicotinonitrile intermediate with ethylamine in an appropriate solvent (e.g., ethanol or aqueous medium) at elevated temperature.

- Isolate the product by filtration, washing, and chromatographic purification to achieve high purity and yield.

Alternative Synthetic Strategy: Direct Amination

- Some protocols report direct amination of 5-bromo-2-chloronicotinonitrile with ethylamine under mild conditions.

- This method avoids the isolation of the hydroxy intermediate and streamlines the synthesis.

- Reaction parameters such as solvent choice, temperature, and reaction time are optimized to maximize substitution efficiency and minimize side reactions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine, aqueous or methanol solvent | <5°C (addition), RT | 45 min | ~90 | Controlled addition to avoid polybromination |

| Chlorination (Activation) | POCl₃, triethylamine | Reflux (~100°C) | 6-8 hours | High | Requires inert atmosphere, careful temperature control |

| Amination (Ethylamine) | Ethylamine, ethanol or aqueous solvent | 50-80°C | Several hours | Moderate to high | Excess amine may drive reaction to completion |

| Purification | Recrystallization, column chromatography | Ambient | - | - | Silica gel or alumina columns used |

Purification and Characterization

- Recrystallization from ethanol or methanol is commonly employed to purify the final compound.

- Chromatographic techniques (silica gel or neutral alumina) are used to separate impurities and unreacted starting materials.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern.

- Mass spectrometry for molecular weight confirmation.

- Elemental analysis and melting point determination.

- X-ray crystallography data for related compounds (e.g., 5-bromo-2-fluoronicotinic acid) confirm the structural integrity of halogenated nicotinic derivatives.

Research Findings and Comparative Analysis

- The described synthetic route offers a balance of high yield, selectivity, and cost-effectiveness due to the use of readily available reagents like bromine, POCl₃, and ethylamine.

- The stepwise conversion (hydroxy → chloro → amino) is well-documented and reproducible.

- Alternative one-pot methods are under investigation to improve efficiency and reduce reaction times.

- The purity and yield of this compound are critical for its application in pharmaceutical intermediates and further derivatization.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Stepwise Hydroxy → Chloro → Amino | Bromination, POCl₃ chlorination, amination | High selectivity, well-established | Multi-step, time-consuming |

| Direct Amination of 2-Chloro Intermediate | Chlorination followed by direct ethylamine substitution | Streamlined, fewer isolations | Requires optimization for yield |

| One-pot Synthesis (Experimental) | Combined chlorination and amination in one vessel | Time-saving, less solvent use | Potential side reactions, lower yield |

Q & A

Q. Basic

- NMR Spectroscopy : Analyze and NMR to verify substituent positions. For example, the ethylamino group’s protons appear as a triplet (~δ 1.2 ppm) and quartet (~δ 3.3 ppm), while aromatic protons resonate between δ 7.3–8.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting at 241 (79Br) and 243 (81Br) .

- X-ray Crystallography : Resolve ambiguous cases by comparing with deposited crystallographic data for related bromonicotinonitriles (e.g., CCDC 2062478 in ) .

How should researchers safely handle and store this compound?

Q. Basic

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent degradation .

- Spills : Neutralize with a 1:1:1 mixture of sand, sodium carbonate, and calcium hydroxide .

How can researchers address low yields in the ethylamination step?

Advanced

Low yields often arise from incomplete substitution or side reactions. Optimize by:

- Catalyst screening : Test palladium or copper catalysts (e.g., ) to enhance reactivity.

- Solvent selection : Use high-boiling solvents (e.g., DMSO) to stabilize intermediates.

- Temperature control : Gradual heating (80–100°C) improves reaction kinetics without decomposition .

Validate improvements via HPLC-MS to track byproduct formation.

How to resolve conflicting spectral data during structural elucidation?

Advanced

Contradictions may arise from tautomerism or impurities.

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers (e.g., bromine at 5- vs. 6-position) .

- Elemental Analysis : Compare experimental vs. calculated C/H/N ratios (e.g., : C 45.52%, H 3.34%, N 13.27%) to confirm purity .

- Cross-reference : Use crystallographic data (e.g., bond lengths/angles) from related compounds .

What computational methods predict the reactivity of this compound in further functionalization?

Q. Advanced

- DFT Calculations : Model electrophilic aromatic substitution (EAS) using Gaussian09 at the B3LYP/6-31G(d) level to predict reactive sites.

- Molecular Docking : Screen for binding affinity with biological targets (e.g., kinases) using AutoDock Vina, leveraging similar scaffolds like AZ-960 () .

How can researchers evaluate its potential as a kinase inhibitor?

Q. Advanced

- Biochemical Assays : Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) against targets like JAK2 or EGFR, using staurosporine as a positive control.

- SAR Studies : Modify the ethylamino group and assess activity trends, referencing pyridine-based inhibitors (e.g., KR-62436 in ) .

What environmental toxicity considerations apply to this compound?

Q. Advanced

- Ecotoxicology : Follow EPA frameworks for nicotinonitrile derivatives (), testing acute toxicity in Daphnia magna (OECD 202) and biodegradability (OECD 301B).

- Waste Management : Incinerate at >1000°C with alkaline scrubbers to neutralize HBr emissions .

How to manage regioselectivity challenges in further substitution reactions?

Q. Advanced

- Directing Groups : Introduce temporary groups (e.g., –OMe) to steer bromine or amino groups to specific positions.

- Microwave Synthesis : Enhance selectivity via rapid, uniform heating (e.g., 150°C, 20 min) to favor kinetic over thermodynamic products .

What challenges arise during scale-up, and how can they be mitigated?

Q. Advanced

- Solubility Issues : Use solvent mixtures (e.g., THF/H₂O) to improve dissolution during crystallization.

- Purification : Employ preparative HPLC with C18 columns and 0.1% TFA buffer for high-purity batches (>98%) .

- Process Analytics : Implement in-line PAT (Process Analytical Technology) to monitor critical parameters (pH, temp) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.